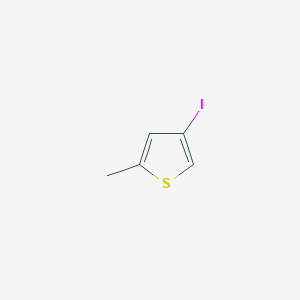

4-Iodo-2-methylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

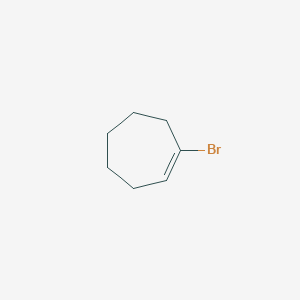

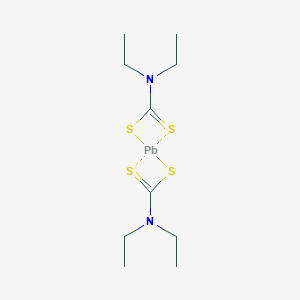

4-Iodo-2-methylthiophene is a chemical compound with the CAS Number: 16494-35-2 . It has a molecular weight of 224.07 . The IUPAC name for this compound is 4-iodo-2-methylthiophene . It is a liquid at room temperature .

Synthesis Analysis

Thiophene derivatives, including 4-Iodo-2-methylthiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 4-Iodo-2-methylthiophene can be represented by the InChI code: 1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 . The InChI key for this compound is JGTPSADJRIJFMQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Iodo-2-methylthiophene is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Structure and Characterization in Organic Synthesis

The study of 3,4,5-Triiodo-2-Methylthiophene, an unexpected product from the iodination of 2-methylthiophene, reveals its significance in understanding halogen bonding and chalcogen bonding. This highlights the complexity and unpredictability in the synthesis of iodinated thiophene derivatives, which are crucial intermediates in organic synthesis and material science (Patel et al., 2019).

Lithium-Iodine Exchange Mechanism

The mechanism of lithium-iodine exchange in iodothiophenes, specifically through the formation of hypervalent iodine ate complexes, is critical for the development of new synthetic routes in organic chemistry. This mechanism provides insights into the reactivity and stability of iodothiophene derivatives, which are essential for the synthesis of complex molecules (Reich & Whipple, 2005).

Advanced Materials and Electronics

Poly(3,4-ethylenedioxyselenophene) and its derivatives have been explored for their unique properties compared to polythiophenes. These materials offer lower band gaps and higher-lying HOMO levels, making them advantageous for optoelectronic devices such as organic solar cells and electrochromic materials. This underscores the role of 4-Iodo-2-methylthiophene derivatives in the development of novel organic electronic materials (Patra, Bendikov, & Chand, 2014).

Organic Photovoltaics

In the realm of organic photovoltaics, derivatives of 4-Iodo-2-methylthiophene have been utilized to synthesize high-performance nonfullerene acceptors. These materials exhibit extended conjugation and strong electron-donating capabilities, resulting in higher power conversion efficiencies. This application demonstrates the potential of 4-Iodo-2-methylthiophene derivatives in enhancing the performance of organic solar cells (Zhu et al., 2018).

Photoinduced Substitution Reactions

The photoinduced substitution reactions involving halothiophenes, such as 2-Iodo-5-nitrothiophene, provide a pathway for the synthesis of nitro- and cyano-derivatives. These reactions are crucial for the development of photoresponsive materials and understanding the photochemical properties of iodothiophene derivatives (Latterini et al., 2001).

Safety And Hazards

The safety information for 4-Iodo-2-methylthiophene includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propiedades

IUPAC Name |

4-iodo-2-methylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTPSADJRIJFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297270 |

Source

|

| Record name | 4-iodo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methylthiophene | |

CAS RN |

16494-35-2 |

Source

|

| Record name | NSC115028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)